molecular formula C12H17ClN2O2 B13935852 tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate

tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate

Cat. No.: B13935852
M. Wt: 256.73 g/mol
InChI Key: XCVLKLNXLANCBJ-UHFFFAOYSA-N
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Description

tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate is a chemical compound with the molecular formula C12H17ClN2O2 It is a derivative of carbamate, characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate typically involves the reaction of 2-chloro-6-(methylamino)phenol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Scientific Research Applications

tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate is unique due to the presence of both chloro and methylamino groups on the phenyl ring. These substituents confer distinct chemical reactivity and biological activity compared to other carbamate derivatives. The combination of these functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

tert-butyl N-[2-chloro-6-(methylamino)phenyl]carbamate

InChI

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-10-8(13)6-5-7-9(10)14-4/h5-7,14H,1-4H3,(H,15,16)

InChI Key

XCVLKLNXLANCBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1Cl)NC

Origin of Product

United States

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